(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Structural Classification Within Benzothiazole Derivatives
The compound belongs to the benzothiazole family, a class of bicyclic heterocycles featuring a benzene ring fused to a thiazole moiety (a five-membered ring containing sulfur and nitrogen). Its structure includes three critical modifications:
- Dihydrobenzo[d]thiazole Core : The 2,3-dihydro modification saturates the thiazole ring’s C2–C3 bond, reducing aromaticity and increasing conformational flexibility compared to fully aromatic benzothiazoles.
- 4-Bromobenzoyl Imino Group : The (E)-configured imino linkage (–N=C–) at position 2 introduces a planar, electron-withdrawing substituent. The bromine atom at the para position of the benzoyl group enhances electrophilic character.
- Ethyl and Methyl Ester Substituents : A 3-ethyl group on the thiazoline ring and a methyl ester at position 6 contribute steric bulk and polarizability, respectively.
Table 1: Key Structural Features and Comparisons
| Feature | (E)-Methyl 2-((4-Bromobenzoyl)Imino)-3-Ethyl Derivative | Standard Benzothiazole |
|---|---|---|
| Aromaticity | Non-aromatic (dihydro form) | Fully aromatic |
| Substituents | 4-Bromobenzoyl, ethyl, methyl ester | Typically unsubstituted |
| Electron Density | Electron-deficient (imino group) | Moderately electron-rich |
The dihydro modification distinguishes it from anticancer benzothiazoles like 2-(4-aminophenyl)benzothiazole, which rely on aromaticity for DNA intercalation.
Historical Context of Thiazole-Based Heterocyclic Compounds
Thiazoles were first synthesized in the 1880s, but their pharmacological potential became evident in the mid-20th century with the discovery of thiamine (vitamin B1). Benzothiazoles emerged as a distinct subclass in the 1960s, with early studies highlighting their antimicrobial and antitumor properties. The introduction of imino-functionalized derivatives, such as this compound, represents a modern evolution aimed at tuning electronic properties and bioactivity.
Key milestones include:
- 1980s–1990s : Development of 2-arylbenzothiazoles as kinase inhibitors and antimicrobial agents.
- 2000s : Exploration of dihydrobenzothiazoles for improved metabolic stability, addressing limitations of fully aromatic analogs.
- 2010s–Present : Use of halogenated substituents (e.g., 4-bromobenzoyl) to enhance target binding via halogen bonding.
Synthetic methodologies have also advanced. For example, tetrabromomethane (CBr4) catalyzes benzothiazole formation via halogen bonding with thioamides, enabling efficient imino group incorporation.
Significance of E/Z Isomerism in Imino-Functionalized Benzothiazoles
The (E)-configuration of the imino group (–N=C–) is critical for this compound’s stability and reactivity. E/Z isomerism arises from restricted rotation around the C=N bond, with the E-isomer typically favored due to reduced steric hindrance between the 4-bromobenzoyl group and the thiazoline ring.
Electronic and Steric Effects :
- E-Isomer : The bromine atom and carbonyl group adopt a trans orientation, minimizing dipole-dipole repulsions and allowing conjugation with the thiazoline nitrogen lone pair.
- Z-Isomer : Less stable due to steric clash between the benzoyl group and the ethyl substituent.
Table 2: Stability and Reactivity of E vs. Z Isomers
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| Energy (DFT calculations) | Lower energy (ΔE = ~5 kcal/mol) | Higher energy |
| Dipole Moment | 4.2 Debye | 5.8 Debye |
| Halogen Bonding Potential | High (Bromine accessible) | Reduced (Bromine shielded) |
The E-isomer’s planar geometry facilitates interactions with biological targets, such as enzymes requiring flat, π-conjugated ligands. Additionally, the bromine atom participates in halogen bonding with residues like histidine or asparagine, a feature exploited in kinase inhibitor design.
Properties
IUPAC Name |
methyl 2-(4-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-21-14-9-6-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-4-7-13(19)8-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNABRNGNCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring. The subsequent steps involve the introduction of the bromobenzoyl group and the imino group through condensation reactions. The final step usually involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent Studies have demonstrated its effectiveness against a range of bacterial and fungal strains
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with protein synthesis or cell wall formation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
Key Observations :
- Electron Effects: The 4-bromo substituent (target compound) enhances electrophilicity compared to the electron-donating 4-dimethylamino group in , which increases solubility in polar solvents.
- Steric and Crystallographic Differences : The ethyl group at position 3 (target compound) introduces steric bulk compared to methyl in , affecting packing efficiency. Crystal structures of related compounds (e.g., ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal triclinic (P1) systems stabilized by hydrogen bonds .
- Ester Group Variability : Methyl vs. ethyl esters influence lipophilicity; the ethyl ester in may enhance membrane permeability in biological systems.
Biological Activity
(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available thiazole derivatives. The compound is formed through condensation reactions that involve the introduction of the 4-bromobenzoyl group and subsequent modifications to enhance its biological properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives of this compound can inhibit cell viability in human breast cancer (MCF-7) cells with IC50 values comparable to established chemotherapeutics such as doxorubicin. The cytotoxic activity ranged from 100% to 65.2% inhibition at varying concentrations .
The proposed mechanism for the anticancer activity includes the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression, such as EGFR and BRAF, which are critical targets in many cancers .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish activity:
- Substituents : The presence of electron-withdrawing groups like bromine at the para position on the benzoyl moiety has been shown to increase potency.
- Alkyl Chains : The ethyl group at position 3 contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in preclinical models:
- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated tumor reduction in xenograft models.
- Combination Therapies : Research indicates that combining thiazole derivatives with other chemotherapeutics can lead to synergistic effects, improving overall efficacy and reducing side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
